Butyl 3-Formylcrotonate (E/Z Mixture)
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Overview
Description
Butyl 3-Formylcrotonate (E/Z Mixture) is a chemical compound that belongs to the class of crotonates. It is a mixture of two isomers, E and Z, which differ in the position of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 3-Formylcrotonate can be synthesized through various synthetic routes. One common method involves the condensation of butyl crotonate with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Butyl crotonate and formaldehyde.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: The butyl crotonate is mixed with formaldehyde in the presence of the acid catalyst. The mixture is heated to promote the condensation reaction, resulting in the formation of Butyl 3-Formylcrotonate.
Industrial Production Methods: Industrial production of Butyl 3-Formylcrotonate follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Butyl 3-Formylcrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products:
Oxidation: Butyl 3-carboxycrotonate.
Reduction: Butyl 3-hydroxycrotonate.
Substitution: Various substituted crotonates depending on the nucleophile used.
Scientific Research Applications
Butyl 3-Formylcrotonate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.
Biology: The compound is used in the synthesis of heterocyclic compounds, which are essential components of pharmaceuticals and natural products.
Medicine: It is utilized in drug development for synthesizing potential therapeutic agents.
Industry: The compound finds applications in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Butyl 3-Formylcrotonate involves its reactive carbonyl group (C=O). This group readily participates in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in drug development, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Butyl crotonate: Similar structure but lacks the formyl group.
Butyl 3-hydroxycrotonate: Similar structure but with a hydroxyl group instead of a formyl group.
Butyl 3-carboxycrotonate: Similar structure but with a carboxyl group instead of a formyl group.
Uniqueness: Butyl 3-Formylcrotonate is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with its analogs. This makes it a valuable intermediate in organic synthesis and drug development.
Properties
CAS No. |
40212-97-3 |
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Molecular Formula |
C₉H₁₄O₃ |
Molecular Weight |
170.21 |
Synonyms |
3-Methyl-4-oxo-2-butenoic Acid Butyl Ester; _x000B_4-Oxo-Tsuwabukic Acid Butyl Ester; 3-Formylcrotonic Acid Butyl Ester |
Origin of Product |
United States |
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